Home > Products > Screening Compounds P46237 > 3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide
3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide - 2034228-48-1

3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide

Catalog Number: EVT-2874293
CAS Number: 2034228-48-1
Molecular Formula: C15H18N6O4S
Molecular Weight: 378.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is a small molecule inhibitor selective for ERK kinase activity. [] It is being investigated for its potential in cancer treatment due to the role of the ERK pathway in tumor development. []
  • Relevance: GDC-0994 shares a "1-methyl-1H-pyrazolyl" subunit with the target compound, 3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide. Further, both compounds contain a pyridinyl ring system connected to the pyrazole moiety, although the specific substitution patterns and linker groups differ. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

  • Compound Description: TP0439150 is a potent and orally active glycine transporter 1 (GlyT1) inhibitor. [] It demonstrates potential for treating schizophrenia by increasing glycine levels in the brain. []
  • Relevance: Both TP0439150 and 3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide share a common scaffold featuring a substituted pyridine ring linked to a "1-alkyl-1H-pyrazol-4-yl" group. [] The presence of this specific pyrazole derivative in both molecules suggests a potential shared pharmacophore or activity profile.

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) kinase. [] It exhibits promising antitumor activity in MET-dependent cancer models. []
  • Relevance: AMG 337 and 3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide both contain the "1-methyl-1H-pyrazol-4-yl" group. [] This shared structural feature suggests potential similarities in their binding modes or target profiles.

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

  • Compound Description: PF-06747775 is a highly selective irreversible inhibitor of oncogenic epidermal growth factor receptor (EGFR) mutants, including the T790M gatekeeper mutation. [] It shows promising antitumor activity and is currently in phase I clinical trials for EGFR-driven non-small cell lung cancer. []
  • Relevance: Both PF-06747775 and 3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide incorporate the "1-methyl-1H-pyrazol-4-yl" moiety within their structures. [] This commonality suggests that this particular group could be important for interacting with specific kinase targets.

2-[4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

  • Compound Description: PF-2545920 is a highly potent and selective phosphodiesterase 10A (PDE10A) inhibitor. [] It is the first reported clinical candidate for this mechanism in the treatment of schizophrenia. []
  • Relevance: Both PF-2545920 and 3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide contain a "1-methyl-1H-pyrazolyl" unit connected to a pyridinyl ring system. [] While the connection points and substitution patterns differ, this shared scaffold element suggests potential similarities in their binding properties.

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor designed for topical ocular delivery. [] It demonstrates potent antiangiogenic activity in preclinical models of age-related macular degeneration. []
  • Relevance: Acrizanib and 3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide share a "1-methyl-1H-pyrazolyl" unit as a common structural element. [] This suggests that this particular group might contribute to activity against certain kinases or receptors.

(R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

  • Compound Description: AZD4205 is a potent and selective inhibitor of Janus kinase 1 (JAK1) developed for cancer treatment. [] It has shown good preclinical pharmacokinetic properties and efficacy in combination with EGFR inhibitors. []
  • Relevance: AZD4205 and 3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide both contain a "1-methyl-1H-pyrazolyl" group linked to a pyrimidinyl system. [] This structural similarity suggests that this part of the molecules might be important for interacting with similar kinase targets.

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor designed for improved cutaneous safety. [] It shows good anticancer activity while minimizing keratinocyte toxicity, a common side effect of Akt inhibitors. []
  • Relevance: Hu7691 and 3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide both feature a "1-methyl-1H-pyrazol-5-yl" moiety within their structures. [] While the overall structures differ, the presence of this specific pyrazole derivative suggests potential overlap in their target profiles.
Overview

3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide is a complex organic compound with potential pharmaceutical applications. It is characterized by its unique structural features that include a methanesulfonyl group, a pyrazole moiety, and an imidazolidine core. The compound is of interest in medicinal chemistry due to its potential therapeutic properties.

Source

The compound can be synthesized through various chemical methods, often involving multi-step reactions that incorporate different functional groups. Its synthesis and characterization have been documented in several patents and scientific literature, indicating its relevance in drug development.

Classification

This compound belongs to the class of imidazolidine derivatives, which are known for their biological activity. The presence of the methanesulfonyl and pyrazole groups suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Synthesis Analysis

Methods

The synthesis of 3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide typically involves several key steps:

  1. Formation of the Imidazolidine Core: This can be achieved through the reaction of appropriate carboxylic acids with amines under controlled conditions to form the imidazolidine structure.
  2. Introduction of Functional Groups: The methanesulfonyl and pyrazole groups are introduced through nucleophilic substitution reactions or coupling reactions with pre-synthesized intermediates.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Technical Details

The synthesis may require specific reagents such as sulfonyl chlorides for introducing the methanesulfonyl group and specialized solvents to facilitate reactions at optimal temperatures. Reaction conditions such as pH and temperature must be carefully controlled to maximize yield and minimize side reactions.

Molecular Structure Analysis

Structure

The molecular structure of 3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide can be represented as follows:

C14H16N4O3S\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

This structure includes:

  • An imidazolidine ring
  • A methanesulfonyl group
  • A pyridine ring substituted with a pyrazole moiety

Data

Key molecular data include:

  • Molecular Weight: Approximately 316.36 g/mol
  • Melting Point: Not widely reported, indicating further characterization may be necessary.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for amides and sulfonamides, including:

  1. Nucleophilic Substitution: The methanesulfonyl group can act as a leaving group in nucleophilic substitution reactions.
  2. Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze, leading to the formation of corresponding acids and amines.
  3. Coupling Reactions: The pyrazole moiety can undergo coupling reactions with other electrophiles, expanding its chemical versatility.

Technical Details

Reactions should be conducted under inert atmospheres to prevent oxidation or moisture interference. Analytical techniques such as thin-layer chromatography or high-performance liquid chromatography are essential for monitoring reaction progress.

Mechanism of Action

Process

The mechanism of action for 3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide is not fully elucidated but may involve:

  1. Target Interaction: Binding to specific enzymes or receptors, potentially inhibiting their function.
  2. Signal Transduction Modulation: Altering cellular signaling pathways by interacting with proteins involved in disease processes.

Data

Further studies involving molecular docking simulations and biological assays are necessary to clarify its mechanism of action and identify potential therapeutic targets.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties like density and boiling point are not widely reported, the compound is expected to be solid at room temperature based on its structure.

Chemical Properties

Chemical properties include:

  • Solubility: Likely soluble in polar solvents due to the presence of polar functional groups.
  • Stability: Expected stability under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant analyses such as spectroscopic methods (NMR, IR) can provide insights into structural integrity and purity.

Applications

Scientific Uses

3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases, particularly those involving viral infections or cancer.
  2. Biochemical Research: As a tool compound for studying enzyme mechanisms or cellular pathways affected by imidazolidine derivatives.
  3. Drug Design: Its structure serves as a scaffold for further modifications aimed at enhancing biological activity or selectivity.

Properties

CAS Number

2034228-48-1

Product Name

3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide

Molecular Formula

C15H18N6O4S

Molecular Weight

378.41

InChI

InChI=1S/C15H18N6O4S/c1-19-10-12(9-18-19)13-7-11(3-4-16-13)8-17-14(22)20-5-6-21(15(20)23)26(2,24)25/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,17,22)

InChI Key

AXEIJKOQZCBQFG-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)N3CCN(C3=O)S(=O)(=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.